4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

ALDH1A2 Inhibition Enzymology Cancer Stem Cell Biology

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde is the essential building block for Apabetalone (RVX-208), a first-in-class BET inhibitor in Phase III trials. Unlike generic benzaldehyde analogs, it delivers dual aldehyde-alcohol functionality for versatile downstream transformations, high aqueous solubility (1.2 g/L) supporting green chemistry workflows, and sub-100 nM ALDH1A2 inhibitory potency (IC50=69 nM) with 5.2-fold selectivity over ALDH2—properties unattainable with simpler benzaldehyde derivatives. Its reliable 95% isolated yield from 3,5-dimethyl-4-hydroxybenzaldehyde directly impacts API cost-of-goods.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1039948-89-4
Cat. No. B1438565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
CAS1039948-89-4
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCCO)C)C=O
InChIInChI=1S/C11H14O3/c1-8-5-10(7-13)6-9(2)11(8)14-4-3-12/h5-7,12H,3-4H2,1-2H3
InChIKeyPBIWVVONGPLSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde (CAS 1039948-89-4): A Key Synthetic Intermediate for Apabetalone and ALDH2 Inhibitor Development


4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde (CAS 1039948-89-4) is a specialized aromatic aldehyde characterized by a benzene ring substituted with a hydroxyethoxy group at the para-position and methyl groups at the 3- and 5-positions, yielding a molecular weight of 194.23 g/mol and a topological polar surface area of 46.5 Ų . This compound serves as a critical building block in the synthesis of Apabetalone (RVX-208), an orally bioavailable bromodomain and extraterminal (BET) protein inhibitor evaluated in Phase III clinical trials for cardiovascular disease [1]. Its dual aldehyde and primary alcohol functionalities enable versatile downstream chemical transformations, distinguishing it from simpler benzaldehyde derivatives in pharmaceutical research .

Why 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde Cannot Be Simply Replaced by Other Benzaldehyde Derivatives


Generic substitution of 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde with other benzaldehyde analogs—such as 3,5-dimethylbenzaldehyde, 4-hydroxy-3,5-dimethylbenzaldehyde, or vanillin derivatives—is precluded by critical differences in solubility, logP, topological polar surface area, and target engagement profiles. The hydroxyethoxy moiety imparts a calculated aqueous solubility of 1.2 g/L at 25°C , a logP of 1.487 , and a TPSA of 46.5 Ų, values that differ markedly from those of 3,5-dimethylbenzaldehyde (TPSA = 17.1 Ų; logP ~2.5) [1] and 4-hydroxy-3,5-dimethylbenzaldehyde (TPSA = 37.3 Ų; logP ~1.8) [2]. These physicochemical disparities translate into altered reaction kinetics, purification behavior, and biological activity—most notably, the target compound's sub-100 nM inhibitory potency against ALDH1A2 (IC50 = 69 nM) and ALDH1B1 (IC50 = 86 nM) cannot be replicated by unsubstituted or hydroxyl-only benzaldehyde congeners [3].

Quantitative Differentiation Evidence for 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde Against Closest Analogs


ALDH1A2 Inhibitory Potency: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde Achieves Sub-100 nM IC50, Outperforming Unsubstituted Benzaldehyde Derivatives

In a head-to-head enzyme inhibition assay using full-length recombinant human ALDH1A2 expressed in E. coli, 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde exhibited an IC50 of 69 nM [1]. This potency stands in marked contrast to unsubstituted benzaldehyde, which typically shows IC50 values >10 μM in analogous ALDH isoform assays, and to 3,5-dimethylbenzaldehyde, which lacks the hydroxyethoxy side chain and shows negligible ALDH1A2 inhibition at concentrations up to 100 μM [2]. The presence of the hydroxyethoxy group at the para position appears critical for achieving sub-100 nM affinity.

ALDH1A2 Inhibition Enzymology Cancer Stem Cell Biology

ALDH2 Inhibitory Potency: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde Shows 360 nM IC50, Demonstrating Isoform Selectivity Over ALDH1A2

Against full-length recombinant human ALDH2 expressed in E. coli, 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde displayed an IC50 of 360 nM [1]. While this represents a 5.2-fold lower potency than its activity against ALDH1A2 (69 nM), the 360 nM value still places the compound among the more potent ALDH2 inhibitors described in the benzaldehyde chemotype, where unsubstituted benzaldehyde exhibits IC50 values in the high micromolar range [2]. The observed ALDH2/ALDH1A2 selectivity ratio of 5.2 may be relevant for applications requiring differential ALDH isoform modulation.

ALDH2 Inhibition Alcohol Aversion Therapy Isoform Selectivity

Synthetic Yield Advantage: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde Achieves 95% Yield in Single-Step Etherification, Reducing Overall Production Costs

The synthesis of 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde from 3,5-dimethyl-4-hydroxybenzaldehyde and 2-chloroethanol proceeds with a 95% isolated yield after column chromatography purification . This high-yielding single-step procedure contrasts sharply with the multi-step syntheses required for alternative Apabetalone building blocks, such as 2-bromo-4,6-dimethoxybenzamide (typical overall yield <50%) [1]. The 95% yield minimizes raw material waste and reduces the cost per gram of intermediate, a critical factor in multi-kilogram pharmaceutical manufacturing.

Process Chemistry Synthetic Efficiency Cost Optimization

Physicochemical Differentiation: Aqueous Solubility of 1.2 g/L Enables Direct Use in Aqueous Reaction Media Without Co-Solvents

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde exhibits a calculated aqueous solubility of 1.2 g/L (6.2 mM) at 25°C . This solubility is approximately 6-fold higher than that of 3,5-dimethylbenzaldehyde (~0.2 g/L, 1.5 mM) [1] and over 10-fold higher than 4-hydroxy-3,5-dimethylbenzaldehyde (~0.1 g/L, 0.67 mM) [2]. The hydroxyethoxy moiety contributes both hydrogen bonding capacity and polarity (TPSA = 46.5 Ų), enhancing aqueous compatibility while maintaining sufficient lipophilicity (logP = 1.487) for organic phase partitioning during purification .

Physicochemical Properties Formulation Aqueous Compatibility

Biological Activity Profile: Unique Combination of ALDH1A2, ALDH1B1, and ALDH2 Inhibition Not Observed with Simpler Benzaldehyde Congeners

4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde inhibits three distinct human ALDH isoforms with IC50 values spanning a 5.2-fold range: ALDH1A2 (69 nM), ALDH1B1 (86 nM), and ALDH2 (360 nM) [1]. This polypharmacological profile is not observed with structurally simpler benzaldehyde derivatives: 3,5-dimethylbenzaldehyde shows no detectable inhibition of any ALDH isoform at 100 μM [2], while 4-hydroxy-3,5-dimethylbenzaldehyde weakly inhibits only ALDH2 (IC50 ~25 μM) [3]. The hydroxyethoxy group thus confers a unique multi-isoform inhibitory signature that may be advantageous for probing overlapping ALDH functions in cancer metabolism and stem cell differentiation.

Polypharmacology ALDH Isozyme Profiling Chemical Probe Development

High-Value Application Scenarios for 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde Based on Quantitative Differentiation Evidence


Apabetalone (RVX-208) Pharmaceutical Synthesis: Critical Intermediate for Phase III Cardiovascular Drug Candidate

This compound is the essential benzaldehyde building block for the synthesis of Apabetalone, a first-in-class BET protein inhibitor in Phase III clinical development for cardiovascular disease. The 95% isolated yield in its preparation from 3,5-dimethyl-4-hydroxybenzaldehyde directly impacts the overall cost-of-goods for the final active pharmaceutical ingredient. Its well-characterized condensation with 2-amino-4,6-dimethoxybenzamide proceeds reliably under conditions described in patent literature [6], making it the preferred intermediate for both research-scale synthesis and commercial manufacturing of Apabetalone and related quinazolinone derivatives.

ALDH1A2-Selective Chemical Probe Development: Sub-100 nM Potency with 5.2-Fold Isoform Selectivity

With an IC50 of 69 nM against ALDH1A2 and a 5.2-fold selectivity over ALDH2 , 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde serves as a validated chemical probe for dissecting ALDH1A2-specific functions in retinoic acid signaling and cancer stem cell biology. This selectivity profile is not achievable with unsubstituted benzaldehyde (inactive) or 4-hydroxy-3,5-dimethylbenzaldehyde (weak, non-selective ALDH2 inhibitor). Researchers investigating ALDH1A2 as a therapeutic target in glioblastoma, ovarian cancer, or acute myeloid leukemia can employ this compound to establish target engagement and functional consequences without confounding ALDH2-mediated effects [6].

Multi-ALDH Isoform Inhibitor for Cancer Metabolism Studies: Simultaneous Targeting of ALDH1A2, ALDH1B1, and ALDH2

The compound's unique ability to inhibit three distinct ALDH isoforms—ALDH1A2 (69 nM), ALDH1B1 (86 nM), and ALDH2 (360 nM)—within a narrow potency range makes it a valuable tool for studies requiring coordinated blockade of multiple ALDH enzymes. This polypharmacological profile is particularly relevant in cancer biology, where ALDH1A2, ALDH1B1, and ALDH2 are all implicated in detoxification of chemotherapeutic aldehydes and maintenance of cancer stem cell populations [6]. Simpler benzaldehyde analogs lacking the hydroxyethoxy substituent show no detectable activity against any of these isoforms and cannot serve as functional replacements.

Aqueous-Compatible Aldehyde Building Block for Sustainable Organic Synthesis: 1.2 g/L Solubility Reduces Solvent Waste

Unlike most aromatic aldehydes, which require organic solvents for dissolution, 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde exhibits sufficient aqueous solubility (1.2 g/L at 25°C) to enable direct use in aqueous-phase reactions such as sodium bisulfite adduct formation, hydrazone condensation, and reductive amination. This property reduces the volume of organic solvents required for work-up and purification, aligning with green chemistry principles and lowering environmental impact during multi-step syntheses. Industrial process chemists seeking to minimize solvent waste and improve E-factors will find this compound advantageous over 3,5-dimethylbenzaldehyde (~0.2 g/L) or 4-hydroxy-3,5-dimethylbenzaldehyde (~0.1 g/L) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.